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molecular formula C13H12N2 B8385530 2-[2-(4-Pyridyl)ethenyl]aniline

2-[2-(4-Pyridyl)ethenyl]aniline

Cat. No. B8385530
M. Wt: 196.25 g/mol
InChI Key: MDZZMOKJIZRGNJ-UHFFFAOYSA-N
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Patent
US05972976

Procedure details

In a mixture of concentrated hydrochloric acid (14 ml) and ethanol (14 ml) was dissolved 2.87 g of 2-[2-(4-pyridyl)ethenyl]-1-nitrobenzene. To this solution was added a solution of stannous chloride dihydrate (8.59 g) in ethanol (25 ml) gradually dropwise under ice-cooling and the mixture was stirred at room temperature for 5 hours. After the solvent was evaporated off under reduced pressure, the residue was made basic with 30% aqueous sodium hydroxide solution and extracted with chloroform. The extract was dehydrated over anhydrous magnesium sulfate and the solvent was evaporated off to provide 2.2 g of the title compound as yellow solid. This product was used as a starting material without purification.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
8.59 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N+:16]([O-])=O)=[CH:4][CH:3]=1>C(O)C>[N:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH2:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.87 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=CC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
stannous chloride dihydrate
Quantity
8.59 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=CC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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